molecular formula C13H20Si B14396464 Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane CAS No. 89333-84-6

Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane

Cat. No.: B14396464
CAS No.: 89333-84-6
M. Wt: 204.38 g/mol
InChI Key: RYZPPGZGYQGMRU-UHFFFAOYSA-N
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Description

Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane is a chemical compound with the molecular formula C12H20Si It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane typically involves the reaction of 4-methylphenylpropenyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

[ \text{4-Methylphenylpropenyl chloride} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.

    Medicine: Explored for its potential as a component in silicone-based medical devices.

    Industry: Utilized in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The trimethylsilyl group can also act as a protecting group in organic synthesis, temporarily masking reactive sites on molecules to prevent unwanted reactions.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl chloride
  • Phenyltrimethylsilane
  • Trimethylsilylacetylene

Uniqueness

Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane is unique due to the presence of both a trimethylsilyl group and a 4-methylphenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic applications.

Properties

CAS No.

89333-84-6

Molecular Formula

C13H20Si

Molecular Weight

204.38 g/mol

IUPAC Name

trimethyl-[1-(4-methylphenyl)prop-2-enyl]silane

InChI

InChI=1S/C13H20Si/c1-6-13(14(3,4)5)12-9-7-11(2)8-10-12/h6-10,13H,1H2,2-5H3

InChI Key

RYZPPGZGYQGMRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C=C)[Si](C)(C)C

Origin of Product

United States

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